N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a chemical compound belonging to the class of thiazolo[5,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as pyridin-2-amine and sulfur-containing reagents. The subsequent introduction of the methanesulfonamide group is usually performed through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfonate (CH3SO3Na) in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-b]pyridine core is valuable in the construction of heterocyclic compounds, which are important in drug discovery and material science.
Biology: Biologically, N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has shown potential as a kinase inhibitor, which can be useful in the treatment of various diseases, including cancer and inflammatory disorders.
Medicine: In medicine, the compound's ability to modulate biological pathways makes it a candidate for drug development. Its derivatives may be explored for their therapeutic effects in treating conditions such as diabetes, hypertension, and neurodegenerative diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide exerts its effects involves the inhibition of specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its phosphorylation activity and thereby modulating cellular signaling pathways.
Molecular Targets and Pathways:
Kinases: Inhibition of protein kinases involved in cell growth and proliferation.
Signaling Pathways: Modulation of pathways such as PI3K/Akt and MAPK, which are crucial in various cellular processes.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiazole derivatives: These compounds contain the thiazole ring but may have different substituents and positions.
Uniqueness: N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine core and the methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-5-6-10(8-12(9)17-21(2,18)19)13-16-11-4-3-7-15-14(11)20-13/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFVOOPLZQKPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.